N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the formation of the benzoxazole ring through cyclization reactions with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods may involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound may induce apoptosis or cell cycle arrest by targeting key signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their potency and spectrum of activity.
2-phenyl benzoxazole sulfonamides: These derivatives have shown potential as antitubercular agents by inhibiting the enzyme inhA.
N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: This compound has demonstrated significant antimycobacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H17BrN2O3 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-15(22-25-18-7-3-4-9-20(18)28-22)6-5-8-17(13)24-21(26)16-12-14(23)10-11-19(16)27-2/h3-12H,1-2H3,(H,24,26) |
InChI Key |
JELXEJXEHQRWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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